molecular formula C20H21ClN2O3S B2945757 1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one CAS No. 851808-29-2

1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one

Cat. No.: B2945757
CAS No.: 851808-29-2
M. Wt: 404.91
InChI Key: MTGLJLQSZYSOFD-UHFFFAOYSA-N
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Description

1-(2-{[(3-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one is a synthetic organic compound designed for chemical and pharmaceutical research. Its structure incorporates two key pharmacophoric elements: a 4,5-dihydro-1H-imidazole (imidazoline) ring and a 3,4-dimethoxyphenyl group. The imidazoline scaffold is a privileged structure in medicinal chemistry, known for its diverse interactions with biological systems and presence in compounds with a range of reported activities . The 3,4-dimethoxyphenyl ether moiety is a common feature in many biologically active molecules, often contributing to receptor binding and influencing pharmacokinetic properties. This molecular architecture makes the compound a valuable intermediate for researchers exploring structure-activity relationships (SAR), particularly in the development of novel ligands for various enzyme and receptor targets. The presence of a sulfanyl linker and a 3-chlorobenzyl group offers additional sites for chemical modification, allowing for the synthesis of a diverse library of analogs for screening purposes. As a building block, it is useful in programs aimed at discovering new therapeutic agents, and its physicochemical properties can be leveraged in materials science research. This product is provided for research purposes as a high-purity standard to ensure reliable and reproducible results in your investigations. It is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3S/c1-25-17-7-6-14(11-18(17)26-2)12-19(24)23-9-8-22-20(23)27-13-15-4-3-5-16(21)10-15/h3-7,10-11H,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGLJLQSZYSOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The chlorophenyl and dimethoxyphenyl groups may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Physicochemical and Reactivity Comparisons

Table 2: Predicted Physicochemical Properties
Property Target Compound Compound Compound
Solubility Moderate (polar aprotic) Low (nonpolar nitro/chlorine) Very low (lipophilic substituents)
Melting Point Not reported (estimated 100–150°C) 120°C Likely >150°C (sulfonyl group)
Oxidative Stability Sulfanyl prone to oxidation Nitro group stable Sulfonyl highly stable

Reactivity Insights :

  • The sulfanyl group (–S–) in the target compound is susceptible to oxidation, forming sulfoxides or sulfones, unlike the stable sulfonyl group in .
  • The electron-donating methoxy groups in the target may activate the ethanone moiety toward nucleophilic additions, contrasting with the electron-withdrawing nitro group in , which deactivates the ring .

Crystallographic and Structural Analysis

  • Bond Lengths : The dihydroimidazole core in the target likely exhibits longer C–N and C–C bonds compared to aromatic imidazoles (e.g., ’s 4,5-dimethyl derivative ), as partial saturation reduces resonance stabilization.
  • Software Utilization : SHELX programs () are widely used for small-molecule refinement, suggesting the target’s structure could be resolved using SHELXL with precision (e.g., R factors < 0.05) .

Biological Activity

The compound 1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one is a synthetic organic compound that belongs to the class of imidazole derivatives. It has drawn attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article explores the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C16H18ClN2O3SC_{16}H_{18}ClN_{2}O_{3}S. The structure features a 4,5-dihydro-1H-imidazole ring, a chlorophenyl group, and a dimethoxyphenyl moiety. The presence of sulfur in the thioether linkage contributes to its unique chemical reactivity.

PropertyValue
Molecular Weight350.84 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogP (octanol-water)3.5

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, derivatives similar to the target compound demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely documented. A study highlighted that compounds with similar structures showed selective cytotoxicity towards tumorigenic cell lines . The proposed mechanism involves induction of apoptosis through activation of caspase pathways and modulation of cell cycle regulators.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A related compound exhibited an IC50 value of 46.42 µM against BChE, indicating significant enzyme inhibition comparable to established inhibitors . This suggests potential applications in treating conditions like Alzheimer's disease.

Table 2: Biological Activity Summary

Activity TypeTargetIC50 Value (µM)
AntibacterialSalmonella typhiModerate
AnticancerTumorigenic Cell LineSelective Cytotoxicity
Enzyme InhibitionAChE157.31
BChE46.42

Case Study 1: Antimicrobial Efficacy

In a comparative study involving multiple synthesized imidazole derivatives, the target compound was evaluated for antimicrobial efficacy. Results indicated that it exhibited stronger activity against Gram-positive bacteria compared to Gram-negative strains, highlighting its potential as a therapeutic agent in infectious diseases .

Case Study 2: Anticancer Mechanisms

Another study focused on the anticancer mechanisms of imidazole derivatives similar to the target compound. It was found that these compounds could induce apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting proliferation signals . This positions them as promising candidates for further development in cancer therapy.

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